Fluoranthene-8,9-dicarbonitrile
Overview
Description
Fluoranthene-8,9-dicarbonitrile is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two cyano groups at the 8 and 9 positions of the fluoranthene structure. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, making its derivatives valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-8,9-dicarbonitrile typically involves the functionalization of fluoranthene. One common method is the cycloaddition reaction, where fluoranthene is reacted with a suitable nitrile source under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions in specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Fluoranthene-8,9-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products:
Oxidation: Formation of fluoranthene-8,9-dicarboxylic acid.
Reduction: Formation of fluoranthene-8,9-diamine.
Substitution: Formation of fluoranthene-8,9-dihalides
Scientific Research Applications
Fluoranthene-8,9-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of fluoranthene-8,9-dicarbonitrile involves its interaction with specific molecular targets. In the context of OLEDs, the compound acts as an electron acceptor, facilitating the transfer of electrons and enhancing the efficiency of light emission. The presence of cyano groups enhances its electron-withdrawing capability, making it a valuable component in electronic materials .
Comparison with Similar Compounds
Fluoranthene: The parent compound, known for its fluorescence properties.
Fluoranthene-8,9-dicarboxylic acid: An oxidized derivative.
Fluoranthene-8,9-diamine: A reduced derivative.
Uniqueness: Fluoranthene-8,9-dicarbonitrile is unique due to the presence of cyano groups, which significantly alter its electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing capabilities, such as in the development of advanced electronic materials and fluorescent probes .
Properties
IUPAC Name |
fluoranthene-8,9-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8N2/c19-9-12-7-16-14-5-1-3-11-4-2-6-15(18(11)14)17(16)8-13(12)10-20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNDJHIXJHJMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C(=C4)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90851003 | |
Record name | Fluoranthene-8,9-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52477-75-5 | |
Record name | Fluoranthene-8,9-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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